

Application Notes and Protocols: Functionalization of Nanoparticles with Thiazol-5-ylmethanamine Hydrochloride

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Compound of Interest

Compound Name: *Thiazol-5-ylmethanamine hydrochloride*

Cat. No.: *B162824*

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Introduction

The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. Thiazole derivatives are of particular interest in pharmaceutical research due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.^{[1][2][3]} **Thiazol-5-ylmethanamine hydrochloride** offers a reactive primary amine group, making it a suitable candidate for covalent conjugation to nanoparticle surfaces.

This document provides detailed protocols for the functionalization of carboxylated nanoparticles with **Thiazol-5-ylmethanamine hydrochloride** via the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. Additionally, it outlines methods for the characterization of the resulting functionalized nanoparticles and discusses potential applications based on the known biological activities of thiazole compounds.

Potential Applications

Nanoparticles functionalized with thiazole moieties hold significant promise for various therapeutic and diagnostic applications. The thiazole ring is a key structural component in numerous FDA-approved drugs and biologically active compounds.[4] Potential applications for thiazole-functionalized nanoparticles include:

- **Targeted Cancer Therapy:** Thiazole derivatives have been shown to exhibit potent anticancer activity by inhibiting various protein kinases and key signaling pathways, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[5][6] Nanoparticles functionalized with Thiazol-5-ylmethanamine could potentially target cancer cells, delivering a therapeutic payload or acting as therapeutic agents themselves.
- **Anti-inflammatory Agents:** Certain thiazole derivatives have demonstrated anti-inflammatory properties by modulating pathways involving enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[7]
- **Neuroprotective Agents:** Studies have shown that some thiazole derivatives can protect neuronal cells from hypoxia-induced damage by reducing oxidative stress and inhibiting apoptosis and autophagy-related pathways.[8]
- **Antimicrobial Nanocarriers:** The inherent antimicrobial properties of some thiazole compounds could be leveraged to create nanoparticles that target and combat bacterial and fungal infections.[1][9]

Data Presentation

Table 1: Materials and Reagents for Functionalization and Characterization

Item	Description
Nanoparticles	Carboxylated nanoparticles (e.g., gold, iron oxide, polymeric nanoparticles)
Ligand	Thiazol-5-ylmethanamine hydrochloride (CAS: 131052-46-5)
Crosslinkers	1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (sulfo-NHS)
Buffers	Activation Buffer: 0.1 M MES, pH 6.0; Coupling Buffer: 1X PBS, pH 7.4; Washing/Storage Buffer: 1X PBS with 0.05% Tween 20, pH 7.4
Quenching Reagent	1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
Equipment	pH meter, vortex mixer, centrifuge/magnetic separator, sonicator, dynamic light scattering (DLS) instrument, transmission electron microscope (TEM)

Table 2: Representative Quantitative Data of Nanoparticle Characterization

Parameter	Before Functionalization (Carboxylated Nanoparticles)	After Functionalization (Thiazole-Functionalized Nanoparticles)
Hydrodynamic Diameter (nm)	100 ± 5	110 ± 7
Polydispersity Index (PDI)	< 0.2	< 0.25
Zeta Potential (mV)	-35 ± 5	+15 ± 5 (at neutral pH)
Conjugation Efficiency (%)	N/A	50 - 80 (To be determined by UV-Vis or other methods)

Note: The values presented in Table 2 are representative and will vary depending on the specific nanoparticle type, size, and concentration, as well as the reaction conditions.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with Thiazol-5-ylmethanamine Hydrochloride

This protocol describes the covalent conjugation of **Thiazol-5-ylmethanamine hydrochloride** to carboxylated nanoparticles using EDC/sulfo-NHS chemistry.

1. Preparation of Reagents:

- **Carboxylated Nanoparticle Suspension:** Disperse the carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0) to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
- **Thiazol-5-ylmethanamine Hydrochloride Solution:** Prepare a 10 mg/mL stock solution of **Thiazol-5-ylmethanamine hydrochloride** in 1X PBS (pH 7.4).
- **EDC/sulfo-NHS Solution:** Immediately before use, prepare a solution containing 10 mg/mL EDC and 10 mg/mL sulfo-NHS in sterile, deionized water.

2. Activation of Carboxyl Groups:

- To 1 mL of the carboxylated nanoparticle suspension, add 100 μ L of the freshly prepared EDC/sulfo-NHS solution.
- Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups on the nanoparticle surface.

3. Conjugation Reaction:

- Centrifuge the activated nanoparticle suspension (e.g., 12,000 x g for 20 minutes for 100 nm nanoparticles) to remove excess EDC and sulfo-NHS. Carefully discard the supernatant.
- Resuspend the nanoparticle pellet in 1 mL of 1X PBS (pH 7.4).

- Add 100 μL of the **Thiazol-5-ylmethanamine hydrochloride** solution to the activated nanoparticle suspension. The final concentration of the thiazole compound should be optimized, but a 10-fold molar excess relative to the estimated surface carboxyl groups is a good starting point.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.

4. Quenching and Washing:

- To quench any unreacted NHS-esters, add 50 μL of 1 M Tris-HCl (pH 8.5) and incubate for 15 minutes at room temperature.
- Centrifuge the functionalized nanoparticles and discard the supernatant.
- Wash the nanoparticles by resuspending the pellet in 1 mL of washing buffer (1X PBS with 0.05% Tween 20) and centrifuging again. Repeat this washing step at least three times to remove any unbound ligand and byproducts.

5. Final Resuspension and Storage:

- After the final wash, resuspend the thiazole-functionalized nanoparticles in a suitable storage buffer (e.g., 1X PBS) to the desired concentration.
- Store the functionalized nanoparticles at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Size and Polydispersity Analysis:

- Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in deionized water.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument. An increase in hydrodynamic diameter is expected after successful functionalization.

2. Surface Charge Analysis:

- Dilute a small aliquot of the nanoparticle suspension in deionized water.
- Measure the zeta potential using a DLS instrument. A shift in zeta potential from negative (for carboxylated nanoparticles) to positive (due to the protonated amine group of the thiazole at neutral pH) is indicative of successful surface modification.

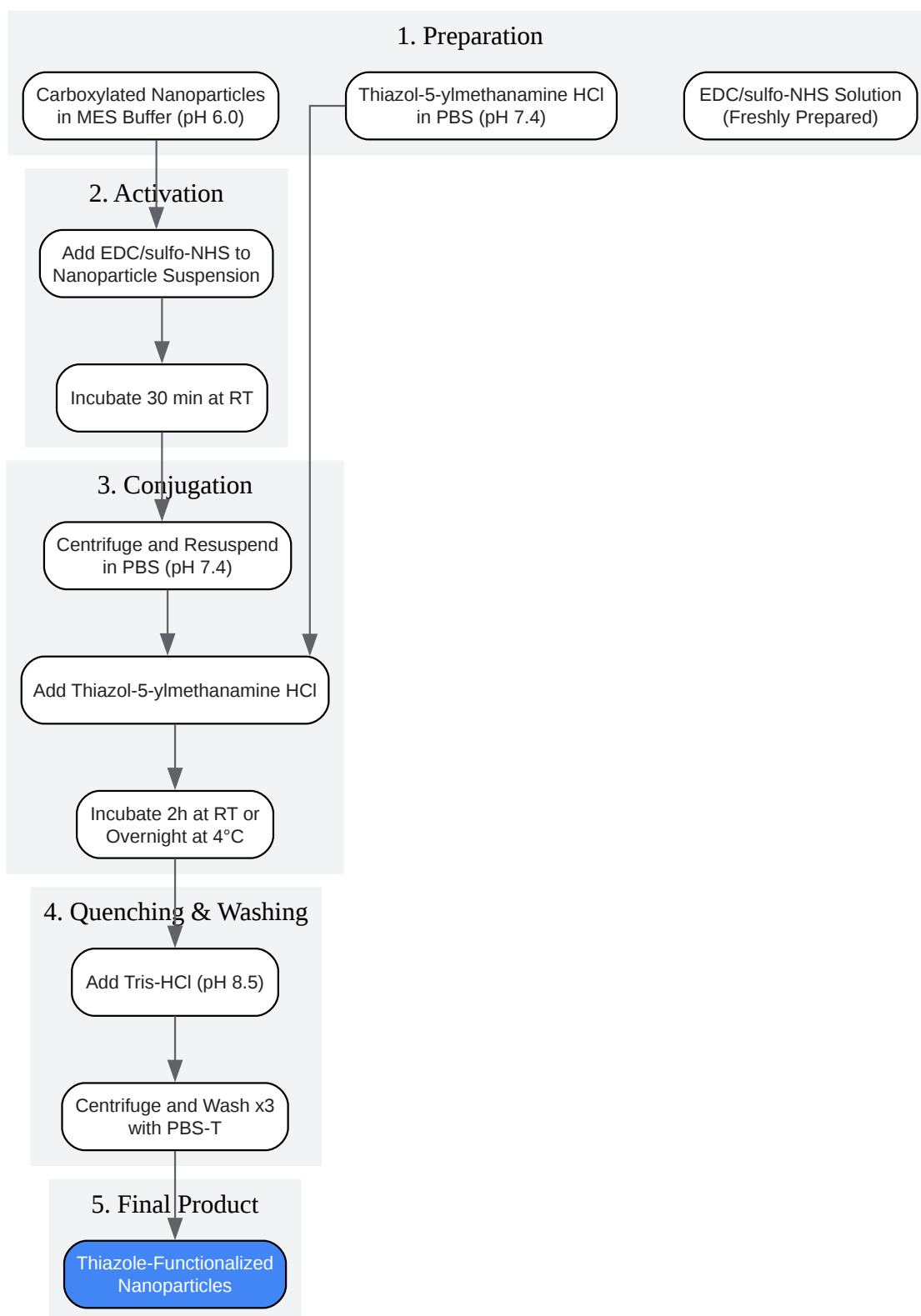
3. Morphological Analysis:

- Prepare a dilute sample of the functionalized nanoparticles and deposit it onto a TEM grid.
- After drying, visualize the nanoparticles using a Transmission Electron Microscope (TEM) to assess their morphology, size distribution, and ensure no significant aggregation has occurred during the functionalization process.

4. Quantification of Conjugation (Optional):

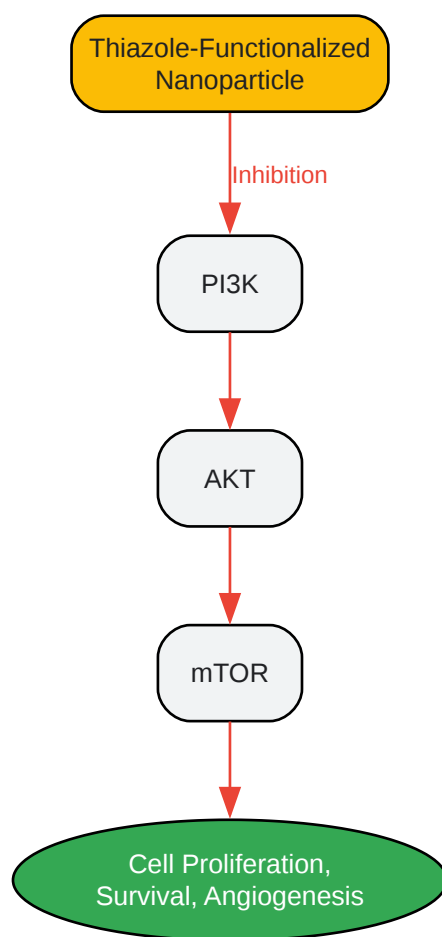
- The amount of conjugated Thiazol-5-ylmethanamine can be quantified indirectly by measuring the concentration of the unreacted compound in the supernatants collected during the washing steps using UV-Vis spectroscopy, if the molecule has a distinct absorbance peak.

Visualizations



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Caption: Experimental workflow for the functionalization of nanoparticles.



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Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

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